molecular formula C18H24N4O4S B2871833 4-methoxy-3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1797082-27-9

4-methoxy-3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2871833
CAS No.: 1797082-27-9
M. Wt: 392.47
InChI Key: JKUQXEQTEAUGDX-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Its molecular structure incorporates a morpholinopyrimidine core, a privileged scaffold in kinase inhibitor design known to confer favorable binding interactions with kinase domains . This core is functionalized with a benzenesulfonamide group, a moiety frequently employed in medicinal chemistry to enhance potency and selectivity against enzyme targets . Research into structurally related sulfonamide-pyrimidine hybrids has demonstrated their potential as potent and selective inhibitors of key kinases. For instance, similar compounds featuring a morpholino-substituted pyrimidine core have been investigated as potent mTOR inhibitors for potential application in oncology and other proliferative diseases . Furthermore, benzenesulfonamide derivatives have been explored as effective scaffolds for developing Polo-like kinase 4 (PLK4) inhibitors, which show promise for targeted cancer therapy, especially in breast cancer characterized by TRIM37 amplification . The specific substitution pattern on the benzenesulfonamide component, including the 4-methoxy and 3-methyl groups, is a common strategy in lead optimization to fine-tune the compound's physicochemical properties, metabolic stability, and overall drug-likeness . This compound is provided For Research Use Only. It is intended for use in laboratory research and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this high-purity building block for probing biological mechanisms, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of potential therapeutic agents.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-13-10-16(4-5-17(13)25-3)27(23,24)19-12-15-11-14(2)20-18(21-15)22-6-8-26-9-7-22/h4-5,10-11,19H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUQXEQTEAUGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the morpholinopyrimidinyl core. This core can be synthesized through a reaction between morpholine and a suitable pyrimidinyl derivative under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe for studying biological systems, particularly in enzyme inhibition studies.

  • Medicine: It has potential as a lead compound for the development of new pharmaceuticals, especially in the area of anti-inflammatory and analgesic drugs.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The evidence highlights structurally related sulfonamide-pyrimidine hybrids. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison

Compound ID Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Differences from Target Compound
Target Compound Pyrimidine + Benzenesulfonamide 4-Methoxy-3-methyl (benzene); 6-Methyl (pyrimidine) Not provided Reference compound for comparison
S1 Pyrimidine + Benzenesulfonamide 5-Bromo (pyrimidine); 2,4,6-Trimethyl (benzene) 606.61 Bromine substituent; trimethyl benzene
S2 Pyrimidine + Benzenesulfonamide 5-Chloro (pyrimidine); 2,4,6-Trimethyl (benzene) 562.11 Chlorine substituent; identical benzene
S3 Pyrimidine + Benzenesulfonamide 5-Fluoro (pyrimidine); 2,4,6-Trimethyl (benzene) 545.59 Fluorine substituent; identical benzene

Key Observations:

Substituent Effects on Pyrimidine :

  • The target compound lacks halogen atoms (e.g., bromine in S1, chlorine in S2) at the pyrimidine’s 5-position. Halogens typically enhance electrophilicity and binding affinity to target proteins .
  • The 6-methyl group on the pyrimidine (target compound) may improve metabolic stability compared to unsubstituted analogs .

Benzene Ring Modifications :

  • The target’s 4-methoxy-3-methyl substitution contrasts with the 2,4,6-trimethyl groups in S1–S3. Methoxy groups can influence solubility and hydrogen-bonding capacity, whereas methyl groups enhance lipophilicity .

The target compound’s molecular weight is likely lower due to the absence of halogens.

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